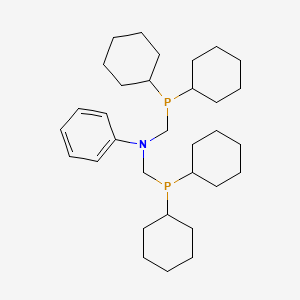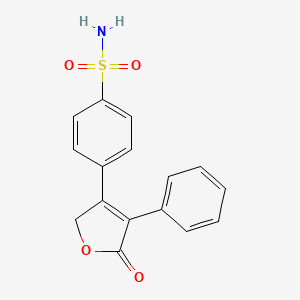
Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide is a complex organic compound that features a furan ring fused with a phenyl group and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a furan ring followed by sulfonamide formation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane. The final product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form more complex structures.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated as a potential non-steroidal anti-inflammatory drug (NSAID).
Industry: Could be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action for 4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are compounds associated with inflammation and pain. The furanone structure is believed to be crucial for this inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: Another COX-2 inhibitor with a similar mechanism of action.
Rofecoxib: A COX-2 inhibitor that also features a furanone structure.
1,4-Benzoxazines: Compounds with similar pharmacological actions, such as anti-inflammatory and antimicrobial activities.
Uniqueness
4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide is unique due to its specific combination of a furan ring and a benzenesulfonamide moiety, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
639785-67-4 |
|---|---|
Molekularformel |
C16H13NO4S |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
4-(5-oxo-4-phenyl-2H-furan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H13NO4S/c17-22(19,20)13-8-6-11(7-9-13)14-10-21-16(18)15(14)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,19,20) |
InChI-Schlüssel |
KKUOWOQXXDOGDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



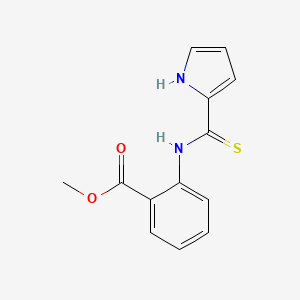
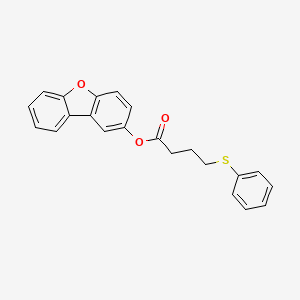
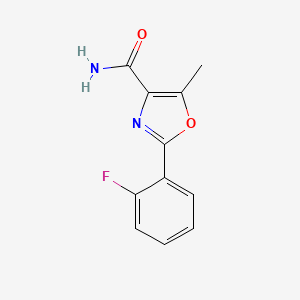

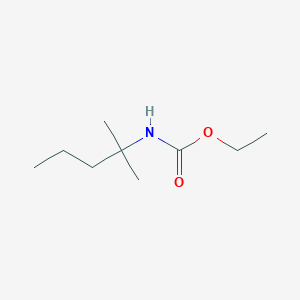
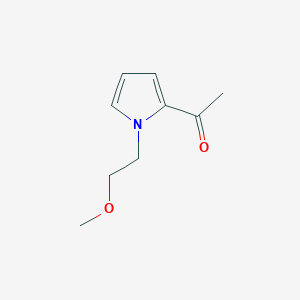


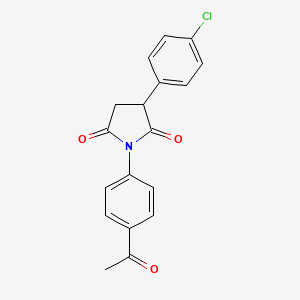
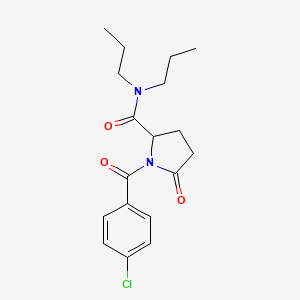
![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)

